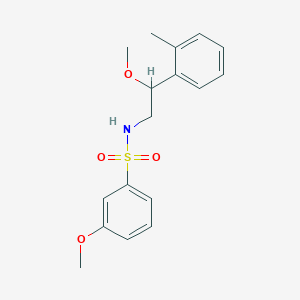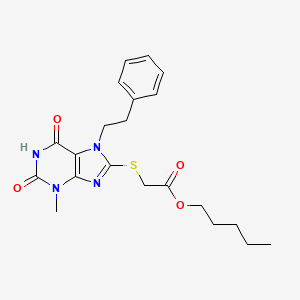![molecular formula C21H22N4O2 B2780097 N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide CAS No. 2418719-98-7](/img/structure/B2780097.png)
N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide, commonly referred to as MPMB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MPMB is a benzamide derivative that exhibits promising properties, including anti-tumor and anti-inflammatory effects.
Mecanismo De Acción
The exact mechanism of action of MPMB is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes involved in tumor growth and inflammation. MPMB has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
MPMB has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the expression of certain genes involved in tumor growth and inflammation. MPMB has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. Additionally, MPMB has been shown to reduce the production of inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPMB in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes MPMB a potentially safer alternative to traditional chemotherapy drugs, which can cause significant damage to healthy cells. However, one limitation of using MPMB in lab experiments is its low solubility in water, which can make it difficult to administer to cells in vitro.
Direcciones Futuras
There are several future directions for research on MPMB. One potential avenue of research is to further investigate the compound's mechanism of action and identify the specific enzymes and pathways that it targets. Additionally, research could focus on developing more efficient synthesis methods for MPMB and improving its solubility in water. Finally, research could investigate the potential of MPMB as a therapeutic agent for various types of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of MPMB involves the reaction of 3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]aniline with benzoyl chloride in the presence of a base. The reaction mixture is then subjected to purification by column chromatography to obtain pure MPMB. The yield of the synthesis process is typically around 50%.
Aplicaciones Científicas De Investigación
MPMB has been extensively studied for its potential applications in the field of medicine. The compound exhibits anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. MPMB has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-24-12-16(11-22-24)13-25-14-19(25)15-27-20-9-5-8-18(10-20)23-21(26)17-6-3-2-4-7-17/h2-12,19H,13-15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQPDJRFOWJBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN2CC2COC3=CC=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 3-methyl-5-(2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2780014.png)
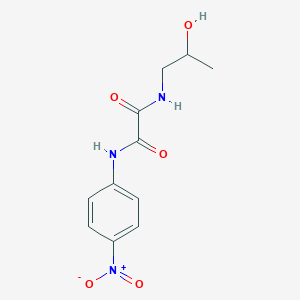

![N-[(1-Hydroxycyclobutyl)methyl]-N-methyl-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2780017.png)

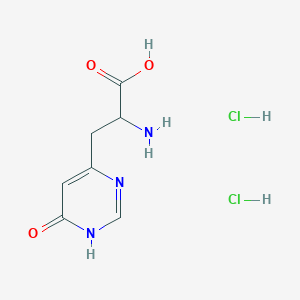
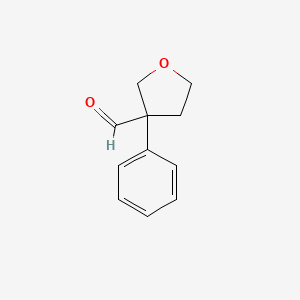
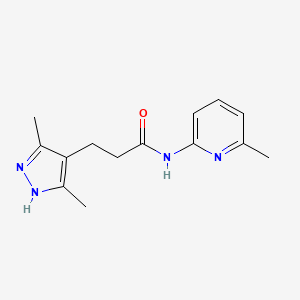
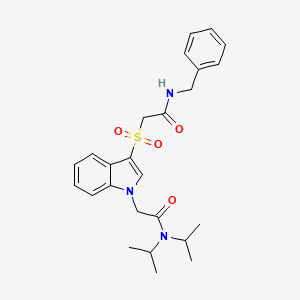
![N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide](/img/structure/B2780029.png)
![(Z)-2-Cyano-3-(dimethylamino)-N-[(3-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780030.png)
